molecular formula C14H15NO3 B2953422 1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-62-9

1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2953422
CAS No.: 853751-62-9
M. Wt: 245.278
InChI Key: KYCROIFSNXZNDI-UHFFFAOYSA-N
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Description

1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spirocyclic compound featuring a fused indolin-2-one core and a 1,3-dioxane ring. The allyl substituent at the 1'-position distinguishes it from other derivatives in this class. Related methods include iodine-catalyzed spirocyclization (e.g., for spiro[1,3-dioxane-2,3'-indolin]-2'-one derivatives) and solvent-free Michael additions for analogous dithiolane-containing spiroindolinones .

Properties

IUPAC Name

1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-8-15-12-7-4-3-6-11(12)14(13(15)16)17-9-5-10-18-14/h2-4,6-7H,1,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCROIFSNXZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320452
Record name 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853751-62-9
Record name 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of an indole derivative with an appropriate dioxane precursor under specific conditions. For instance, the Fischer indole synthesis can be employed, where an indole derivative reacts with a ketone in the presence of an acid catalyst .

Industrial Production Methods

While detailed industrial production methods for 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, such as halogenation or alkylation products.

Scientific Research Applications

1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, influencing biological pathways. For instance, indole derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural Features

  • Core Structure : All analogues share a spirocyclic framework combining an oxoindole (indolin-2-one) with a heterocyclic ring (e.g., 1,3-dioxane, dioxolane, or dithiolane).
  • Bulky substituents at the 1'-position are associated with reduced anticonvulsant activity . 5'-Halogenation: Derivatives like 5'-chloro- or 5'-bromo-spiro-dioxolane/dioxane indolinones exhibit enhanced anticonvulsant properties due to electron-withdrawing effects . Hydrophobic Groups: Alkyl chains (e.g., bromoethyl, pentyl) improve lipophilicity but may reduce aqueous solubility .

Pharmacological Activity

Compound Substituents Key Activity Notes References
1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one 1'-allyl, 5'-H Unknown (predicted lower activity) Bulky allyl group may hinder receptor binding
5'-Chloro-spiro-dioxolane 5'-Cl, 1'-H Anticonvulsant Planar indolinone system; hydrogen-bonding network stabilizes structure
1'-(2-Bromoethyl)-spiro-dithiolane 1'-Br-ethyl, 5',7'-diBr N/A (structural study) High crystallinity; halogenation enhances stability
5'-Amino-spiro-dioxane 5'-NH₂ Antioxidant (potential) Amino group enables redox activity

Key Research Findings

Anticonvulsant Activity

  • 5'-Chloro-spiro-dioxolane derivatives demonstrate significant activity against electrically and chemically induced seizures. Their planar indolinone system and hydrogen-bonding networks facilitate interactions with neuronal targets .
  • Bulky 1'-Substituents : The allyl group in 1'-allyl derivatives may reduce efficacy compared to smaller substituents (e.g., H or methyl) due to steric hindrance .

Structural Insights from Crystallography

  • Spiro-dioxolane Derivatives: The dioxolane ring adopts an envelope conformation, with a near-perpendicular dihedral angle (89.8°) relative to the indolinone plane. This geometry influences packing and intermolecular interactions .
  • Halogenated Derivatives : Bromine or chlorine substituents enhance crystal stability via halogen bonding and van der Waals interactions .

Solubility and Reactivity

  • Allyl Group : Enhances hydrophobicity compared to unsubstituted analogues but may limit solubility in polar solvents.
  • Dithiolane vs. Dioxane Rings : Dithiolane-containing derivatives (e.g., spiro[[1,3]dithiolane-2,3'-indolin]-2'-one) exhibit higher reactivity in Michael additions due to sulfur’s nucleophilicity .

Biological Activity

1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique spiro structure which combines a dioxane ring with an indoline moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₁O₃
  • Molar Mass : 233.25 g/mol

The presence of both dioxane and indoline rings suggests potential for diverse interactions with biological targets.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress. For instance, related compounds have shown varying degrees of radical scavenging activity as demonstrated in Table 1.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDFree radical scavenging
Norbelladine derivatives42.28 - 66.89Inhibition of oxidative enzymes
Dendrocandin derivatives<50Electron donation

Antiviral Activity

Research has also explored the antiviral properties of similar compounds against various viruses including flavivirus and coronavirus. The antiviral efficacy is often measured using EC50 values, which indicate the concentration required to inhibit viral replication by 50%.

In a comparative study, it was found that:

  • Norbelladine-type alkaloids exhibited antiviral activity with EC50 values ranging from 42.37 to 66.77 µM against betacoronavirus.
  • The introduction of methyl groups in derivatives increased selectivity and potency against viral infections.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cancer cell lines such as Huh7 (hepatocarcinoma) and HCT-8 (adenocarcinoma) revealed that:

  • This compound showed selective cytotoxicity with IC50 values indicating moderate efficacy against these cell lines.
  • Comparative analysis with standard chemotherapeutics suggested a promising lead for further development.

Case Study 1: Synthesis and Evaluation

A detailed study focused on the synthesis of this compound and its biological evaluation highlighted its potential as a lead compound for drug development. The study involved:

  • Synthesis Method : Utilization of multi-step synthetic pathways to achieve high purity.
  • Biological Testing : Evaluation against various cancer cell lines and viral strains.

The results demonstrated significant biological activity corroborating the initial hypotheses regarding its therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the dioxane or indoline moieties could enhance biological activity. For example:

  • Substituents on the indoline nitrogen were found to influence both antioxidant and antiviral activities.

This information is critical for guiding future synthetic efforts aimed at optimizing efficacy.

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